molecular formula C19H30N4O6S B6486708 N-[2-(diethylamino)ethyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 868981-15-1

N-[2-(diethylamino)ethyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B6486708
CAS No.: 868981-15-1
M. Wt: 442.5 g/mol
InChI Key: NYBGHPDASRFDKH-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a synthetic ethanediamide derivative characterized by a complex molecular architecture. Its structure features a diethylaminoethyl moiety linked to an ethanediamide core, which is further substituted with a 1,3-oxazolidin-2-ylmethyl group bearing a 4-methoxybenzenesulfonyl substituent. The 4-methoxybenzenesulfonyl group may enhance solubility and influence electronic interactions, while the diethylaminoethyl chain could contribute to basicity and membrane permeability .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O6S/c1-4-22(5-2)11-10-20-18(24)19(25)21-14-17-23(12-13-29-17)30(26,27)16-8-6-15(28-3)7-9-16/h6-9,17H,4-5,10-14H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBGHPDASRFDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1. Comparative Analysis of Structural and Physicochemical Properties

Compound Name Substituent (R1) Sulfonyl Group (R2) Ring System Molecular Weight (g/mol) Key Properties
Target Compound Diethylaminoethyl 4-Methoxybenzenesulfonyl Oxazolidin ~556 Moderate lipophilicity, basic amine
N-[2-(dimethylamino)ethyl]-N′-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide Dimethylaminoethyl 4-Methoxybenzenesulfonyl Oxazinan ~528 Reduced steric bulk, higher solubility
N-(2,2-dimethoxyethyl)-N′-{[3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide Dimethoxyethyl 4-Nitrobenzenesulfonyl Oxazolidin ~552 High electrophilicity, polar
N-[2-(3,4-dimethoxyphenyl)ethyl]-N′-{[3-(2-thienylsulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide 3,4-Dimethoxyphenethyl Thiophene-2-sulfonyl Oxazolidin ~588 Heterocyclic π-system, moderate polarity

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